REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[S:7]1[C:11]([CH2:12][CH2:13][NH2:14])=[CH:10][C:9]2[CH:15]=[CH:16][CH:17]=[CH:18][C:8]1=2>C(Cl)(Cl)Cl.C(N(CC)CC)C>[S:7]1[C:11]([CH2:12][CH2:13][NH:14][C:2](=[O:3])[O:4][CH2:5][CH3:6])=[CH:10][C:9]2[CH:15]=[CH:16][CH:17]=[CH:18][C:8]1=2
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CCN)C=CC=C2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
dried organic extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oily solid
|
Type
|
CUSTOM
|
Details
|
This was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System B (1:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1CCNC(OCC)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 313 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |